2,2,2-三氯乙基甲基丙烯酸酯

描述

2,2,2-Trichloroethyl methacrylate (TCMA) is a chlorinated derivative of methacrylate that has been studied for its unique thermal degradation properties and its potential applications in polymer science. The thermal degradation of poly(TCMA) has been compared with that of poly(ethyl methacrylate) to understand the effects of the trichloroethyl group on polymer stability and degradation mechanisms .

Synthesis Analysis

The synthesis of TCMA-related compounds often involves reactions with methacryloyl chloride. For example, 2,4,6-trichlorophenyl methacrylate (TClPhMA) was synthesized by reacting methacryloyl chloride with 2,4,6-trichlorophenol . This process typically requires careful temperature control, such as an ice bath condition, to ensure the proper formation of the desired product. The synthesized monomers can then be copolymerized with other commercially available monomers to create a variety of copolymers with different properties .

Molecular Structure Analysis

The molecular structure of methacrylates with bulky ester substituents has been determined using X-ray diffraction techniques. For instance, the molecular structures of (RS)-1,2,2,2-tetraphenylethyl methacrylate and (1S, 2R)-(+)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl methacrylate were solved and refined, revealing details about the conformation of the molecules and the orientation of the double bonds .

Chemical Reactions Analysis

TCMA and its derivatives undergo various chemical reactions, including polymerization and copolymerization. Anionic polymerization of haloethyl methacrylates has been carried out in controlled manners to afford polymers with predictable molecular weights and narrow distributions . Additionally, the polymerization of methyl methacrylate can be initiated by the combined action of trichloroacetic acid and dimethylaniline, indicating that TCMA-related compounds can participate in radical formation and polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCMA and its polymers are influenced by the presence of the trichloroethyl group. The thermal degradation of poly(TCMA) in the absence of oxygen involves unzipping and crosslinking, while the presence of oxygen prevents crosslinking and retards unzipping . The thermolysis products and mechanisms suggest that the decomposition of pendant groups and the formation of free radicals play a significant role in the initiation of thermolysis . The thermal properties of copolymers synthesized from TCMA derivatives have also been investigated using differential scanning calorimetry and thermogravimetry, providing insights into their stability and decomposition patterns .

科学研究应用

染料中的荧光激活

2,2,2-三氯乙基甲基丙烯酸酯(TCEMA)在暴露于紫外线照射时可以有效激活罗丹明染料的内酯形式的荧光。这种激活发生在溶液和聚(甲基丙烯酸甲酯)薄膜中。TCEMA 与甲基丙烯酸甲酯的共聚物有望开发用于存档光学数据存储的检测介质,并具有荧光读出(Ivanov et al., 2013)。

水解性质

TCEMA 已被研究其在氢氧化钠的水醇溶液中的水解行为。它显示出与其他甲基丙烯酸酯(如甲基丙烯酸甲酯)相似的水解速率,表明其在碱性条件下具有相当的稳定性(Hynková & Hrabák, 1979)。

与聚甲基丙烯酸酯的混溶性

TCEMA 与各种聚甲基丙烯酸酯的混溶行为已使用差示扫描量热法 (DSC) 进行了检查。发现 TCEMA 与多种聚甲基丙烯酸酯(如聚甲基丙烯酸甲酯和聚乙基丙烯酸甲酯)混溶,这对于开发多种聚合物共混物具有重要意义(Low, Goh, & Lee, 1994)。

热降解

已研究了聚(TCEMA)在有氧和无氧条件下的热降解。这项研究揭示了与聚(乙基丙烯酸甲酯)等聚合物相比的降解行为差异,提供了对 TCEMA 基聚合物的热稳定性和降解机理的见解(Popovic et al., 1991)。

辐射分解性质

TCEMA 已在低温下进行 γ 射线辐照研究,其中分析了氯原子抽象产生的初级自由基。这项研究对于了解 TCEMA 聚合物在辐射下的行为至关重要,这可能对其在对辐射敏感的应用中的使用产生影响(Wuensche, Mueller, & Lorkowski, 1988)。

安全和危害

TCEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer . This suggests potential future directions in the development of new materials with tailored properties.

作用机制

Target of Action

2,2,2-Trichloroethyl methacrylate (TCMA) is primarily used as a monomer in the synthesis of polymers . It interacts with other monomers during polymerization to form a polymer chain. The primary targets of TCMA are therefore the other monomers present in the reaction .

Mode of Action

TCMA undergoes a process known as free radical polymerization . In this process, a free radical initiator, such as a peroxide, is used to start the polymerization. The free radical attacks the double bond of the methacrylate group in TCMA, causing it to open and form a new free radical. This new radical can then attack other monomers, repeating the process and leading to the formation of a polymer chain .

Biochemical Pathways

The polymers produced from tcma can have various applications in biological systems, such as in the creation of coatings and other materials .

Result of Action

The primary result of TCMA’s action is the formation of a polymer. The properties of this polymer can vary depending on the other monomers present in the reaction and the conditions under which the polymerization occurs . For example, the polymer can have different physical properties such as flexibility, hardness, and resistance to degradation .

Action Environment

The action of TCMA is influenced by several environmental factors. The presence of oxygen can inhibit the polymerization process, as oxygen can react with the free radicals involved in the reaction . The temperature and pressure of the reaction environment can also affect the rate of polymerization and the properties of the resulting polymer .

属性

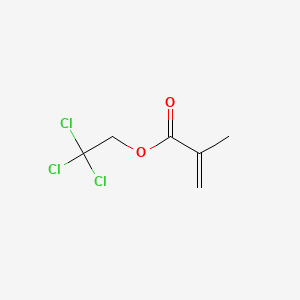

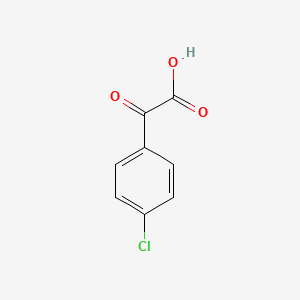

IUPAC Name |

2,2,2-trichloroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGNCEABJSRDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50601-48-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50964840 | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50601-47-3, 50601-48-4 | |

| Record name | Trichloroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the brittleness of PTCEMA be overcome to utilize its advantageous properties?

A1: Yes, copolymerization of TCEMA with other monomers like methyl α-chloro acrylate (MCA) or N-cyclohexyl maleimide (cHMI) can improve the viscoelasticity and reduce brittleness, making fiber fabrication feasible [, ].

Q2: Can the scattering loss caused by cHMI addition be mitigated?

A2: Yes, adding diphenyl sulfide (DPS) as a dopant significantly reduces the scattering loss in the TCEMA-cHMI copolymer. For example, a 120 dB/km decrease in attenuation was observed by adding 4 wt% DPS to a copolymer containing 5 mol% cHMI [].

Q3: Is PTCEMA susceptible to degradation at high temperatures?

A3: PTCEMA exhibits depolymerization starting around 200°C []. This limits the achievable Tg of PTCEMA-based GI POF fabricated by coextrusion [].

Q4: Can the thermal stability of PTCEMA be improved?

A4: Copolymerization with cHMI enhances the thermal stability of PTCEMA. A significant decrease in the rate of weight loss at 230°C was observed with the addition of just 5 mol% cHMI [].

Q5: How does TCEMA behave under gamma irradiation?

A5: Gamma radiolysis of PTCEMA leads to chain scission with a Gs value of 2.4, but no crosslinking (Gx = 0) []. This makes PTCEMA and its copolymers potential candidates for radiation resist applications [].

Q6: Does the presence of halogens in TCEMA influence its radiolysis?

A6: Yes, the chlorine atoms in TCEMA act as electron scavengers during radiolysis, leading to the formation of chlorine-centered radicals [, ]. These radicals contribute to the degradation pathways of the polymer [, ].

Q7: Are there any known applications of TCEMA beyond GI POFs and potential radiation resists?

A7: TCEMA has been explored as a comonomer in the development of zero-zero birefringence polymers, which are promising materials for optical components in liquid crystal displays (LCDs) []. Its ability to impart negative orientational and photoelastic birefringence makes it valuable in tailoring the optical properties of these copolymers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)